3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClF2O3S and a molecular weight of 222.64 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
The preparation of 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoroethanol with a sulfonyl chloride or sulfonic anhydride in the presence of an alkali . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as distillation or recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the sulfonyl group can influence the reactivity of adjacent functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and solvents (e.g., dichloromethane, toluene). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.
Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical modifications and synthesis processes.
Comparison with Similar Compounds
Similar compounds to 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride include:
2,2,2-Trifluoroethanesulfonyl chloride: This compound has a similar structure but with an additional fluorine atom, which can influence its reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but with different reactivity due to the absence of fluorine atoms.
Ethanesulfonyl chloride: Another related compound with a simpler structure, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific combination of the difluoroethoxy group and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O3S/c6-12(9,10)3-1-2-11-4-5(7)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFVWRPLSNSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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